Erastin

Vue d'ensemble

Description

Erastin is a small molecule that can initiate a form of cell death known as ferroptosis . It was initially discovered as a compound that selectively kills tumor cells expressing ST and RAS V12 . It has been widely investigated as an inducer of ferroptosis, a recently discovered form of cell death caused by peroxidation induced by the accumulation of intracellular lipid reactive oxygen species (L-ROS) in an iron-dependent manner .

Chemical Reactions Analysis

This compound induces ferroptosis by inhibiting the cystine-glutamate antiporter system x c−, which leads to cysteine and glutathione depletion . This results in the accumulation of reactive oxygen species (ROS) and lipid-ROS, leading to ferroptotic cell death .Applications De Recherche Scientifique

Amélioration de la thérapie anticancéreuse

Erastin est largement reconnu pour son rôle dans l'induction de la ferroptose, une forme de mort cellulaire, dans les cellules cancéreuses. Il sensibilise les cellules cancéreuses aux traitements tels que la radiothérapie en épuisant les antioxydants comme le glutathion, ce qui les rend plus vulnérables aux dommages . Ceci a été particulièrement observé dans les lignées cellulaires d'adénocarcinome et les modèles de xénogreffe tumorale .

Maladies neurodégénératives

La recherche suggère que la ferroptose pourrait être impliquée dans la progression des maladies neurodégénératives. This compound, par son induction de la ferroptose, pourrait potentiellement influencer le traitement et la compréhension de maladies comme Alzheimer et Parkinson .

Maladies cardiovasculaires

La ferroptose a été impliquée dans diverses maladies cardiovasculaires (MCV), et le rôle d'this compound dans l'induction de la ferroptose pourrait être significatif pour comprendre la pathogenèse des MCV comme l'insuffisance cardiaque, l'athérosclérose et les arythmies .

Troubles métaboliques

L'impact d'this compound sur les voies métaboliques dans les cellules cancéreuses a été étudié, révélant son potentiel à provoquer une dysrégulation métabolique. Cet aperçu pourrait être crucial pour comprendre les troubles métaboliques et développer des thérapies ciblées .

Maladies infectieuses

This compound s'est montré prometteur pour inhiber le choc septique et l'expression des gènes inflammatoires en supprimant la voie NF-κB, suggérant des propriétés thérapeutiques potentielles dans le traitement de la septicémie et éventuellement d'autres maladies infectieuses .

Maladies auto-immunes

La voie de mort cellulaire unique induite par this compound, la ferroptose, est explorée dans le contexte des maladies auto-immunes. Comprendre comment la ferroptose induite par this compound affecte les maladies auto-immunes pourrait conduire à de nouvelles stratégies thérapeutiques .

Recherche sur le vieillissement

Des études ont commencé à explorer le rôle de la ferroptose induite par this compound dans le vieillissement, en particulier dans le contexte de la sénescence cellulaire et du déclin fonctionnel lié à l'âge. Cela pourrait avoir des implications pour les thérapies visant les maladies associées à l'âge .

Mécanisme D'action

Target of Action

Erastin is a small molecule that primarily targets and activates voltage-dependent anion channels (VDAC), specifically VDAC2 and VDAC3 . It does this by reversing tubulin’s inhibition on these channels . Additionally, this compound functionally inhibits the cystine-glutamate antiporter system Xc− . This system plays a crucial role in maintaining the balance of amino acids in cells, particularly cystine and glutamate .

Mode of Action

This compound’s interaction with its targets leads to significant changes within the cell. By binding and activating VDAC, this compound reverses tubulin’s inhibition on VDAC2 and VDAC3 . This action allows ions to enter the mitochondria, leading to the release of oxidative substances . Simultaneously, this compound inhibits the cystine-glutamate antiporter system Xc− , which disrupts the balance of these amino acids within the cell .

Biochemical Pathways

This compound affects multiple biochemical pathways. Its inhibition of the cystine-glutamate antiporter system Xc− leads to a decrease in intracellular glutathione (GSH), a key antioxidant . This action is linked to the process of lipid peroxidation, which involves the Fenton reaction . The resulting imbalance between the production and degradation of intracellular lipid reactive oxygen species (L-ROS) eventually leads to ferroptosis . Furthermore, the this compound-induced ferroptosis in cells is likely mediated via activation of JNK/P38/MAPK pathways and upregulation of NOX4 expression .

Pharmacokinetics

It’s also been shown that treatment with this compound leads to a significant decrease in cell growth and migration in vitro, and significantly delays tumor growth in vivo .

Result of Action

The primary result of this compound’s action is the induction of ferroptosis, a form of non-apoptotic cell death . This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species and depletion of plasma membrane polyunsaturated fatty acids . In the context of cancer, ferroptosis may act as an endogenous tumor suppressive mechanism .

Action Environment

Environmental factors within the tumor microenvironment (TME), such as nutrient scarcity, hypoxia, and cellular density, can modulate the sensitivity of cells to ferroptosis . For instance, the acidic conditions in the TME can promote ferroptosis induced by this compound . Understanding these environmental influences is crucial for optimizing the use of this compound and similar compounds in cancer therapy.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Erastin plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of its primary interactions is with voltage-dependent anion channels (VDAC), particularly VDAC2 and VDAC3. This compound binds to these channels, reversing the inhibitory effect of tubulin on VDAC2 and VDAC3 . Additionally, this compound inhibits the cystine-glutamate antiporter system Xc−, leading to a depletion of intracellular cysteine and subsequently glutathione . This depletion results in increased oxidative stress and lipid peroxidation, ultimately causing cell death.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, this compound induces ferroptosis by depleting glutathione and inhibiting glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides . This leads to the accumulation of lipid peroxides and cell death. This compound also affects cell signaling pathways, such as the JNK/P38/MAPK pathways, and influences gene expression by upregulating NOX4 expression . These changes disrupt cellular metabolism and promote oxidative stress, contributing to the cytotoxic effects of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the cystine-glutamate antiporter system Xc−, composed of the subunits SLC7A11 and SLC3A2 . This inhibition prevents the import of cystine, leading to a decrease in intracellular cysteine levels and subsequent glutathione depletion. Glutathione is a key cofactor for GPX4, which detoxifies lipid peroxides. Without sufficient glutathione, lipid peroxides accumulate, causing oxidative damage and ferroptotic cell death . This compound also activates VDACs, further contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound induces rapid depletion of glutathione and accumulation of lipid peroxides, leading to cell death . Over longer periods, the stability and degradation of this compound can influence its efficacy. Studies have shown that this compound remains effective in inducing ferroptosis over extended periods, but its stability and degradation products can impact its long-term effects on cellular function . In vitro and in vivo studies have demonstrated that this compound’s effects are sustained over time, making it a valuable tool for studying ferroptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces ferroptosis without causing significant toxicity . At higher doses, this compound can cause adverse effects, including oxidative damage to non-target tissues and organs . Studies have identified threshold doses that maximize the therapeutic benefits of this compound while minimizing its toxic effects. These findings highlight the importance of dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of the cystine-glutamate antiporter system Xc− . This inhibition disrupts cysteine metabolism and glutathione synthesis, leading to increased oxidative stress and lipid peroxidation. This compound also affects the transsulfuration pathway, which channels methionine to cysteine and other metabolites . These disruptions in metabolic pathways contribute to the cytotoxic effects of this compound and its ability to induce ferroptosis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The cystine-glutamate antiporter system Xc− plays a key role in the transport of this compound, as it inhibits cystine import and glutamate export . This disruption affects the localization and accumulation of this compound within cells, contributing to its cytotoxic effects. Additionally, this compound’s interactions with VDACs influence its distribution and activity within cellular compartments .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. This compound primarily localizes to the mitochondria, where it interacts with VDACs and induces oxidative stress . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments. The accumulation of this compound in the mitochondria leads to the disruption of mitochondrial function and the induction of ferroptosis . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Propriétés

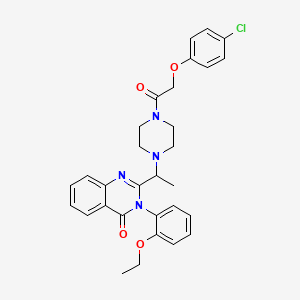

IUPAC Name |

2-[1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]ethyl]-3-(2-ethoxyphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31ClN4O4/c1-3-38-27-11-7-6-10-26(27)35-29(32-25-9-5-4-8-24(25)30(35)37)21(2)33-16-18-34(19-17-33)28(36)20-39-23-14-12-22(31)13-15-23/h4-15,21H,3,16-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQFRNYHFIQEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C(C)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458949 | |

| Record name | ERASTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571203-78-6 | |

| Record name | ERASTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erastin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERASTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJA3NS42T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

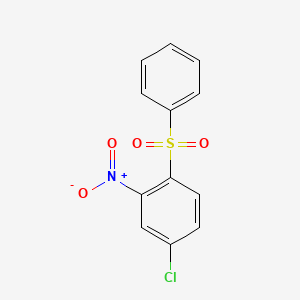

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

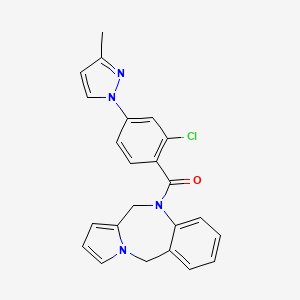

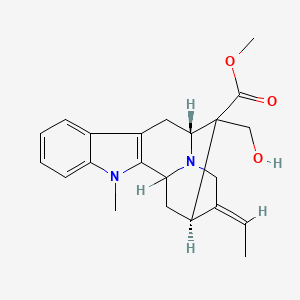

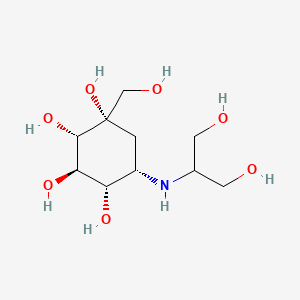

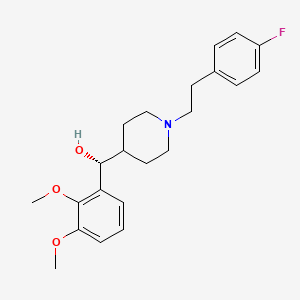

Feasible Synthetic Routes

Q1: What is erastin and what is its primary mechanism of action?

A1: this compound is a small molecule that selectively induces a form of iron-dependent cell death called ferroptosis. [] this compound primarily functions by inhibiting system Xc-, a cystine/glutamate antiporter responsible for importing cystine into cells. [, , ] This inhibition disrupts glutathione (GSH) synthesis, leading to the depletion of this crucial antioxidant.

Q2: How does this compound's inhibition of system Xc- lead to ferroptosis?

A2: Cystine, imported via system Xc-, is crucial for synthesizing GSH, a key antioxidant that protects cells from damage caused by reactive oxygen species (ROS). This compound, by inhibiting system Xc-, disrupts GSH synthesis, leading to its depletion. This depletion, coupled with increased iron levels, leads to the uncontrolled accumulation of lipid peroxides, ultimately causing cell death through ferroptosis. [, , , ]

Q3: Does this compound interact with any other cellular targets besides system Xc-?

A3: Yes, in addition to system Xc-, this compound has been shown to interact with the mitochondrial voltage-dependent anion channels (VDACs), specifically VDAC2 and VDAC3. [, , ] this compound binding to VDACs disrupts mitochondrial function, further contributing to ROS accumulation and promoting ferroptosis. [, , ]

Q4: Does this compound activate any specific signaling pathways related to ferroptosis?

A4: Research suggests that this compound can modulate several signaling pathways involved in ferroptosis. For instance, this compound can activate the Nrf2/HO-1 pathway, leading to heme oxygenase-1 (HO-1) upregulation. [, , , , ] While HO-1 is generally considered an antioxidant enzyme, in the context of this compound-induced ferroptosis, it can contribute to iron release and enhance sensitivity to ferroptosis. [, ]

Q5: Beyond direct cell death, are there other effects of this compound treatment?

A5: this compound has demonstrated an ability to inhibit the activity of the multidrug resistance protein ABCB1 (P-glycoprotein), a transporter often implicated in chemoresistance. [, ] This suggests this compound could potentially reverse multidrug resistance in some cancers, enhancing the efficacy of conventional chemotherapy.

Q6: What is the molecular formula and weight of this compound?

A6: While the papers provided don't explicitly state the molecular formula and weight of this compound, they consistently refer to it as a "small molecule," implying a relatively low molecular weight. For precise information, consulting chemical databases or the original compound characterization literature would be necessary.

Q7: Is there any available spectroscopic data for this compound?

A7: The provided research papers primarily focus on this compound's biological activity and mechanisms rather than its detailed spectroscopic characterization. For specific spectroscopic data, exploring chemical databases or contacting the original suppliers of this compound would be necessary.

Q8: Do the research papers provide information about this compound's material compatibility, stability under different conditions, catalytic properties, or computational modeling studies?

A8: The provided papers focus primarily on this compound's biological activity and its role in inducing ferroptosis. Information about its material compatibility, stability, catalytic properties, or computational modeling is limited in these studies.

Q9: How does modifying this compound's chemical structure affect its activity?

A9: Limited information is available within the provided research papers regarding the specific structure-activity relationship (SAR) of this compound and the impact of structural modifications on its activity, potency, or selectivity. Exploring medicinal chemistry literature focusing on this compound analogs and derivatives would be necessary for a more comprehensive understanding.

Q10: What is known about this compound's stability, formulation strategies, SHE regulations, or potential alternatives?

A10: The provided research papers primarily focus on this compound's biological activity and mechanism of action rather than details regarding its stability, specific formulation approaches, SHE regulations, or potential alternatives. Exploring pharmaceutical sciences literature or patents related to this compound could provide more information.

Q11: What types of cell lines have been shown to be sensitive to this compound-induced ferroptosis?

A13: this compound has demonstrated efficacy in inducing ferroptosis in various cancer cell lines, including those derived from breast cancer [, , , ], lung cancer [, , ], gastric cancer [, , ], cervical cancer [], colorectal cancer [, ], pancreatic cancer [, , ], ovarian cancer [, , ], neuroblastoma [], and acute myeloid leukemia []. Notably, the sensitivity to this compound can vary among cell lines, even within the same cancer type.

Q12: Has this compound shown efficacy in in vivo models of cancer?

A14: Yes, this compound has been shown to inhibit tumor growth in mouse models of breast cancer [, , ], lung cancer [, ], colorectal cancer [], pancreatic cancer [, ], and glioblastoma []. Notably, some studies suggest that combining this compound with other therapies, such as chemotherapy or inhibitors of specific pathways, can enhance its anti-tumor effects. [, , , ]

Q13: What about this compound's effects in other disease models beyond cancer?

A15: Research suggests this compound may have therapeutic potential in other conditions besides cancer. For instance, this compound has been shown to ameliorate septic shock in mice, potentially by suppressing the NF-κB signaling pathway and reducing inflammatory responses. [] Additionally, it has shown antiviral activity against porcine epidemic diarrhea virus (PEDV) in vitro. []

Q14: Are there any known mechanisms of resistance to this compound-induced ferroptosis?

A16: Yes, several mechanisms can contribute to resistance to this compound-induced ferroptosis. Some cancer cells exhibit inherently higher levels of glutathione (GSH) or glutathione peroxidase 4 (GPX4), which are critical for mitigating lipid peroxidation and ferroptosis. [, , ] Additionally, upregulation of certain pathways, such as the Nrf2/HO-1 pathway, can increase resistance to this compound, despite HO-1's role in iron release. [, , , , ] Hypoxia has also been identified as a factor that can enhance resistance to this compound-induced ferroptosis by upregulating GPX4 expression. []

Q15: What is known about the potential toxicity of this compound in healthy tissues?

A17: While this compound shows promise as an anti-cancer agent, research in mice suggests it can induce ferroptosis and cause pathological changes in healthy tissues, including mild cerebral infarction in the brain and enlarged glomerular volume in the kidney. [] This underscores the need for further research to understand and mitigate potential off-target effects of this compound.

Q16: Is there information on drug delivery strategies, biomarkers, analytical techniques, environmental impact, or quality control related to this compound?

A16: The provided research papers mainly focus on this compound's biological activity and its role in inducing ferroptosis. Specific details about drug delivery strategies, biomarkers, analytical methods, environmental impact, or quality control related to this compound are limited in these studies. Exploring pharmaceutical sciences, analytical chemistry, or toxicology literature related to this compound might offer further insights.

Q17: Do the provided research papers offer insights into this compound's immunogenicity, drug transporter interactions, effects on drug-metabolizing enzymes, or biocompatibility and biodegradability?

A17: The provided research papers primarily focus on this compound's role in inducing ferroptosis and its potential as an anti-cancer agent. Information on its immunogenicity, interactions with drug transporters and metabolizing enzymes, biocompatibility, and biodegradability is limited in these studies. Exploring immunology, pharmacokinetics, or toxicology literature related to this compound could provide a more comprehensive understanding.

Q18: What about recycling, waste management practices, or research infrastructure related to this compound?

A18: The provided research papers focus primarily on the biological activity and therapeutic potential of this compound. Specific information regarding recycling, waste management, or research infrastructure related to this compound is not extensively discussed.

Q19: When was ferroptosis discovered and how has the understanding of this compound's role evolved?

A21: Ferroptosis was first described in 2012, representing a significant discovery in the field of cell death. [] this compound, initially identified in a screen for compounds selectively lethal to RAS mutant cancer cells, was later recognized as a potent inducer of ferroptosis. [, ] Research on this compound has been instrumental in unraveling the mechanisms underlying ferroptosis and exploring its potential therapeutic applications, especially in cancer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol](/img/structure/B1684014.png)